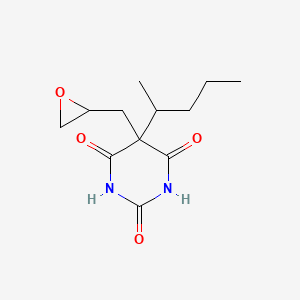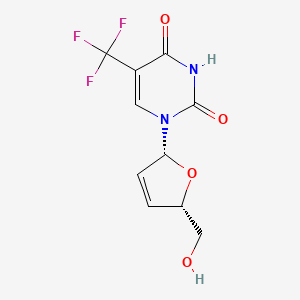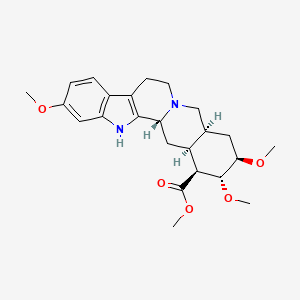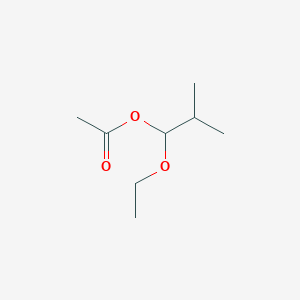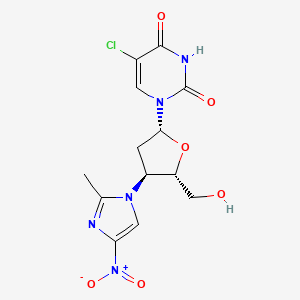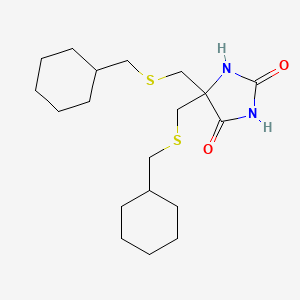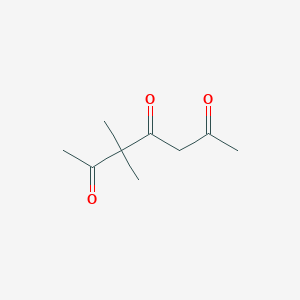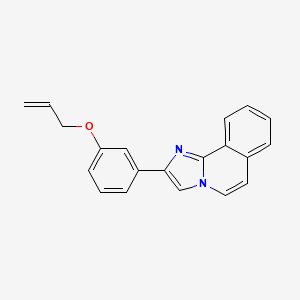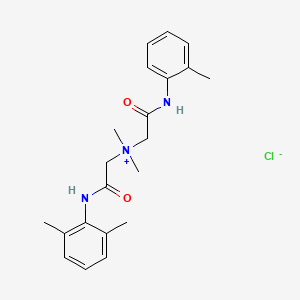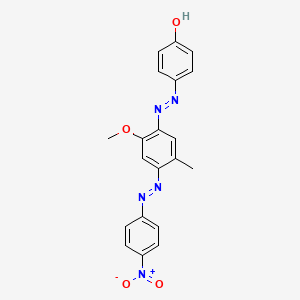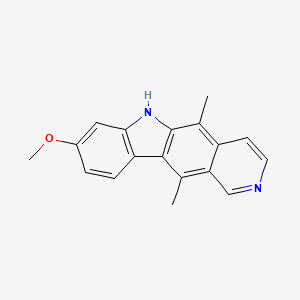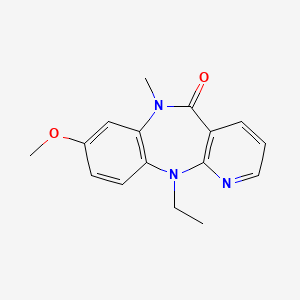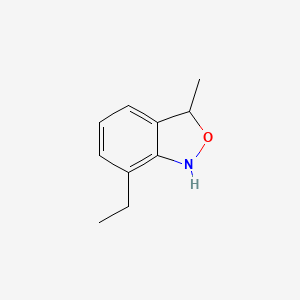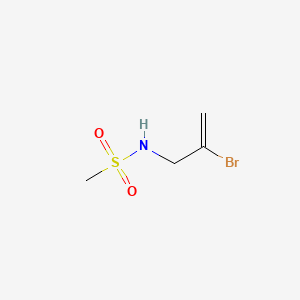
Methanesulfonamide, N-(2-bromoallyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(2-bromoallyl)- is an organosulfur compound with the molecular formula C4H8BrNO2S. It is a derivative of methanesulfonamide, where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-(2-bromoallyl)- can be synthesized through the reaction of methanesulfonamide with 2-bromoallyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
The process would likely involve optimization of reaction parameters to maximize yield and purity, along with purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination to form an allyl sulfonamide.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Elimination: Formation of allyl sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or sulfides.
Scientific Research Applications
Methanesulfonamide, N-(2-bromoallyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable sulfonamide linkages.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(2-bromoallyl)- involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The 2-bromoallyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: The parent compound without the 2-bromoallyl group.
N-(2-Chloroallyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.
N-(2-Iodoallyl)methanesulfonamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
Methanesulfonamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific chemical reactions that are not possible with chlorine or iodine, making it a valuable compound for targeted applications in synthesis and medicinal chemistry .
Properties
CAS No. |
102280-88-6 |
|---|---|
Molecular Formula |
C4H8BrNO2S |
Molecular Weight |
214.08 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)methanesulfonamide |
InChI |
InChI=1S/C4H8BrNO2S/c1-4(5)3-6-9(2,7)8/h6H,1,3H2,2H3 |
InChI Key |
DJALIWHBNKIYSN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


